molecular formula C9H8Cl2OS B13178255 1-(3,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one

1-(3,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13178255
M. Wt: 235.13 g/mol
InChI Key: KPGAFRLVQJFQKQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one is an aromatic ketone derivative characterized by a 3,4-dichlorophenyl group attached to a ketone moiety and a methylsulfanyl (-SMe) substituent at the adjacent carbon. Its molecular formula is C₉H₈Cl₂OS, with a molecular weight of approximately 235.1 g/mol. The compound’s structure combines electron-withdrawing chlorine atoms on the phenyl ring with the moderately polar methylsulfanyl group, influencing its reactivity and physicochemical properties.

The 3,4-dichlorophenyl group is pharmacologically significant, as it is commonly found in antifungal, antibacterial, and anticancer agents .

Properties

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H8Cl2OS/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3

InChI Key

KPGAFRLVQJFQKQ-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with methylthiol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfanyl group can form hydrogen bonds or undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Polarity and Reactivity : Sulfonyl (-SO₂Me) derivatives exhibit higher polarity and stability compared to methylsulfanyl (-SMe), influencing solubility and metabolic stability .
  • Biological Activity : Triazole and thiadiazole substituents confer antifungal and antibacterial properties, respectively, likely due to hydrogen bonding with microbial targets .
  • Synthetic Utility : In furan synthesis, 1-(3,4-dichlorophenyl)-substituted sulfonium ylides show superior reactivity (74% yield) compared to nitro-substituted analogues (45% yield), highlighting the electron-withdrawing effect of chlorine on reaction efficiency .

Pharmacological Profiles

  • Anticancer Activity : A piperazinyl-substituted analogue, 2-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-(imidazo[1,2-a]pyrimidin-3-yl)ethan-1-one, activates pyruvate kinase M2, demonstrating efficacy against cancer cell lines .
  • Antifungal Activity : Triazole derivatives (e.g., 1-(2,4-dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one) inhibit fungal CYP51 enzymes, a mechanism critical for ergosterol biosynthesis .

Physicochemical Properties

  • Lipophilicity : Methylsulfanyl derivatives are more lipophilic (logP ~2.5–3.0) than sulfonyl analogues (logP ~1.0–1.5), affecting bioavailability .
  • Thermal Stability : Complex derivatives like 1-(3,4-dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]naphthalen-1-yl}oxy)ethan-1-one exhibit high thermal stability (predicted boiling point: 704.5°C), attributed to extended aromatic systems .

Biological Activity

1-(3,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a dichlorophenyl group and a methylsulfanyl group, contributing to its unique properties and mechanisms of action. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables, case studies, and comprehensive research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10Cl2OSC_{10}H_{10}Cl_2OS, with a molecular weight of approximately 233.13 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity, which is crucial for membrane penetration in microbial cells.

Structural Features

FeatureDescription
Dichlorophenyl Group Enhances lipophilicity and reactivity
Methylsulfanyl Group Contributes to the compound's unique biological activity
Ethanone Backbone Provides a stable structure for interactions

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

Case Studies

  • Study on Gram-positive Bacteria : A study demonstrated that the compound showed effective inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, comparable to standard antibiotics like vancomycin (MIC 2 µg/mL) .
  • Synergistic Effects : The dichloro substitutions at the 3 and 4 positions of the phenyl ring were found to enhance antimicrobial activity significantly, suggesting that these modifications target multiple cellular pathways in bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. It has been evaluated for its cytotoxic effects against several cancer cell lines.

Research Findings

  • Cytotoxicity Assays : In vitro tests revealed that this compound exhibited cytotoxic effects against lung carcinoma (A549), breast carcinoma (MCF-7), and colon carcinoma (HT-29) cells with IC50 values ranging from 8.107 μM to 18.62 μM .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications to the dichlorophenyl group significantly affect its potency.

ModificationEffect on Activity
Chlorine Substitutions Increased reactivity and antimicrobial potency
Sulfanyl Variations Altered interaction with cellular targets
Backbone Changes Impact on overall stability and bioavailability

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